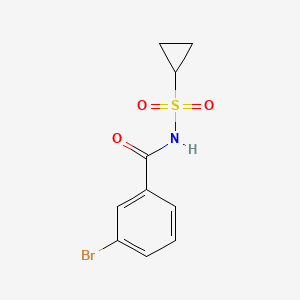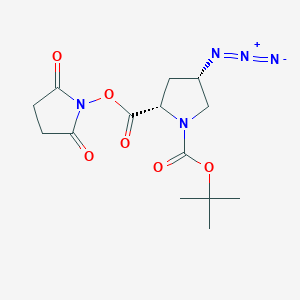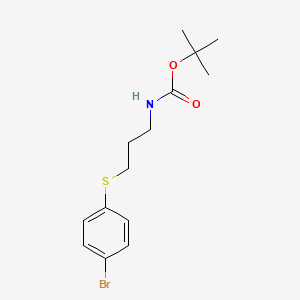
N-Cyclopropyl-L-prolinamide hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-L-prolinamide hydrochloride is a compound with the molecular formula C8H15ClN2O. It is a derivative of L-proline, an amino acid, and features a cyclopropyl group attached to the nitrogen atom of the prolinamide structure. This compound is known for its applications in asymmetric synthesis and catalysis, particularly in the formation of carbon-carbon bonds through aldol reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-L-prolinamide hydrochloride typically begins with L-proline as the starting material. The process involves several key steps:
Formation of L-proline carbamyl chloride: L-proline reacts with triphosgene, diphosgene, or phosgene in anhydrous solvents such as tetrahydrofuran (THF), 1,4-dioxane, dichloromethane, chloroform, or acetonitrile.
Ammonolysis: The final step involves ammonolysis to obtain N-Cyclopropyl-L-prolinamide.
Industrial Production Methods
Industrial production of N-Cyclopropyl-L-prolinamide hydrochloride follows similar synthetic routes but is optimized for higher yields and reduced impurities. The process is designed to minimize waste and environmental impact, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropyl-L-prolinamide hydrochloride undergoes various chemical reactions, including:
Aldol Reactions: It acts as an organocatalyst in asymmetric aldol reactions, promoting high stereoselectivity and enantioselectivity.
Common Reagents and Conditions
Aldol Reactions: Typically conducted in m-xylene using acetic acid as a cocatalyst at low temperatures (around -20°C) with a catalyst loading of 5 mol%.
Major Products
Applications De Recherche Scientifique
N-Cyclopropyl-L-prolinamide hydrochloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-L-prolinamide hydrochloride in aldol reactions involves enamine catalysis. The compound forms an enamine intermediate with the substrate, which then reacts with an electrophile to form the aldol product. The cyclopropyl group enhances the enantioselectivity of the reaction by stabilizing the transition state .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclohexyl-L-prolinamide: Another cycloalkyl derivative of L-prolinamide, but with a larger cyclohexyl ring.
N-Cyclopentyl-L-prolinamide: Features a cyclopentyl group instead of a cyclopropyl group.
Uniqueness
N-Cyclopropyl-L-prolinamide hydrochloride is unique due to its small cyclopropyl ring, which provides higher enantioselectivity and stereoselectivity in aldol reactions compared to its larger ring counterparts .
Propriétés
IUPAC Name |
(2S)-N-cyclopropylpyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8(10-6-3-4-6)7-2-1-5-9-7;/h6-7,9H,1-5H2,(H,10,11);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXPOAOYMHCHCS-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester](/img/structure/B8126726.png)












